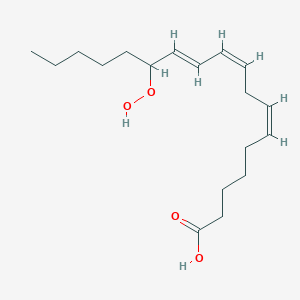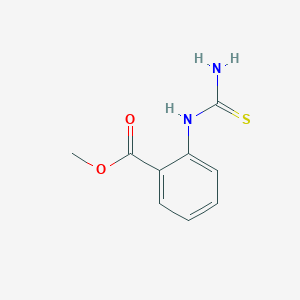![molecular formula C6H15O14P3 B058575 [(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate CAS No. 124501-87-7](/img/structure/B58575.png)
[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CDP-choline or citicoline, and it is a naturally occurring compound that is found in the human body. Citicoline has been shown to have a number of potential benefits, including improving cognitive function, reducing inflammation, and protecting against neurodegenerative diseases.
Mechanism of Action
The mechanism of action of citicoline is not fully understood, but it is thought to work by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in a number of cognitive functions, including memory and attention. Citicoline has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
Citicoline has a number of biochemical and physiological effects in the body. It has been shown to increase the levels of phosphatidylcholine in the brain, which is an important component of cell membranes. Citicoline has also been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using citicoline in lab experiments is its safety profile. Citicoline is a naturally occurring compound that is well-tolerated by the body, and it has few side effects. However, one limitation of using citicoline in lab experiments is that it can be expensive to produce, which may limit its availability for some researchers.
Future Directions
There are a number of potential future directions for research on citicoline. One area of interest is the use of citicoline in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Citicoline has been shown to have neuroprotective properties, and it may be able to slow the progression of these diseases. Another area of interest is the use of citicoline in the treatment of traumatic brain injuries. Studies have shown that citicoline can improve cognitive function in individuals with traumatic brain injuries, and it may be able to reduce the severity of these injuries. Finally, there is also interest in studying the effects of citicoline on athletic performance. Citicoline has been shown to improve cognitive function, and it may also be able to improve physical performance.
Synthesis Methods
Citicoline can be synthesized through a number of different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most common method for synthesizing citicoline is through the enzymatic synthesis of choline and cytidine diphosphate.
Scientific Research Applications
Citicoline has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of citicoline to improve cognitive function. Studies have shown that citicoline can improve memory, attention, and other cognitive functions in both healthy individuals and those with cognitive impairments.
properties
CAS RN |
124501-87-7 |
|---|---|
Molecular Formula |
C6H15O14P3 |
Molecular Weight |
404.1 g/mol |
IUPAC Name |
[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O14P3/c7-2-1-3(18-21(9,10)11)4(8)6(20-23(15,16)17)5(2)19-22(12,13)14/h2-8H,1H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)/t2-,3+,4-,5+,6+/m0/s1 |
InChI Key |
GHYKQXTYUPPQMF-DSOBHZJASA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O |
SMILES |
C1C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O |
synonyms |
6-deoxy-D-myoinositol 1,4,5-triphosphate 6-deoxy-Ins(1,4,5)P3 6-deoxyinositol 1,4,5-triphosphate D-6-deoxy-myo-inositol 1,4,5-triphosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide](/img/structure/B58497.png)
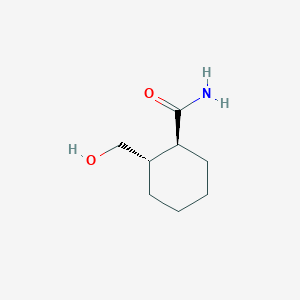
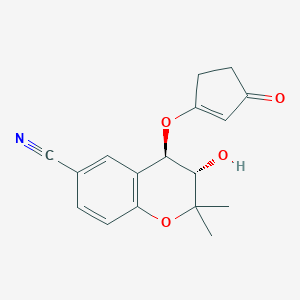
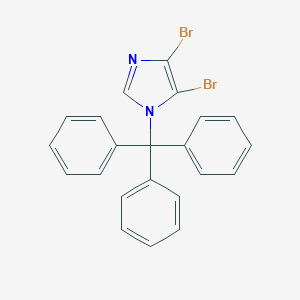
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B58507.png)

![3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B58512.png)


